4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA is a complex organic compound that features a pyrazole ring, a benzoyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized using a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Introduction of the Bromo Group: The bromo group is introduced via bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzoyl Group: The benzoyl group is attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with 2,5-dimethoxyaniline and thiophosgene to form the thiourea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group adjacent to the pyrazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: The bromo group on the pyrazole ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with antileishmanial and antimalarial activities.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as acetylcholinesterase (AchE), inhibiting its activity and affecting neural transmission.
Pathways Involved: It may also interact with oxidative stress pathways, influencing the production of reactive oxygen species (ROS) and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring and bromo group but lacks the benzoyl and thiourea moieties.
Hydrazine-coupled pyrazoles: These compounds have similar pyrazole structures and are known for their antileishmanial and antimalarial activities.
Uniqueness
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N’-(2,5-DIMETHOXYPHENYL)THIOUREA is unique due to its combination of a pyrazole ring, benzoyl group, and thiourea moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19BrN4O3S |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C20H19BrN4O3S/c1-27-16-7-8-18(28-2)17(9-16)23-20(29)24-19(26)14-5-3-13(4-6-14)11-25-12-15(21)10-22-25/h3-10,12H,11H2,1-2H3,(H2,23,24,26,29) |
InChI Key |
UHXYPPJFXRBMLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.